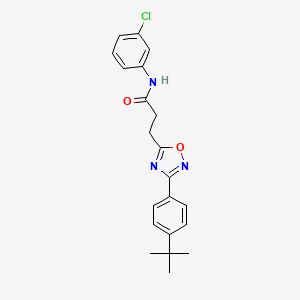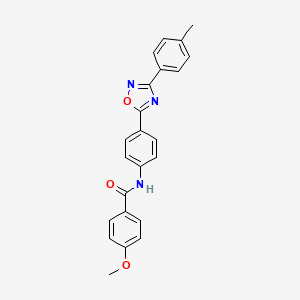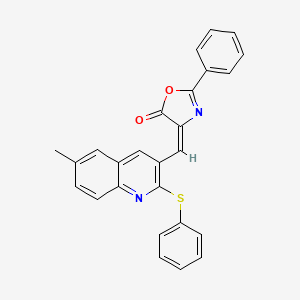
(E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is an organic compound that belongs to the class of quinoline derivatives. It is an important compound in medicinal chemistry and has been extensively studied for its biological activities.
Mecanismo De Acción
The mechanism of action of (E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with specific molecular targets in the cell. For instance, in cancer cells, (E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to induce apoptosis by activating the caspase pathway and suppressing the anti-apoptotic proteins. Similarly, in inflammatory cells, the compound inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one are diverse and depend on the specific biological system being studied. In cancer cells, the compound induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. In inflammatory cells, (E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one inhibits the production of pro-inflammatory cytokines, leading to the suppression of inflammation. Moreover, the compound has been shown to possess antimicrobial activity, which makes it a potential candidate for the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one in lab experiments are its diverse biological activities and its potential as a therapeutic agent. The compound can be easily synthesized in the lab, and its purity can be improved by recrystallization. However, the limitations of using (E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one in lab experiments are its low solubility in water and its relatively low yield of synthesis.
Direcciones Futuras
The future directions of research on (E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one are diverse and include the following:
1. Design and synthesis of analogs with improved biological activities and pharmacokinetic properties.
2. Investigation of the molecular targets of (E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one in different biological systems.
3. Evaluation of the in vivo efficacy and toxicity of (E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one in animal models.
4. Development of novel drug delivery systems for (E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one to improve its solubility and bioavailability.
5. Investigation of the potential of (E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and microbial infections.
In conclusion, (E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is an important compound in medicinal chemistry that has shown promising results in the treatment of various diseases. Its diverse biological activities and potential as a therapeutic agent make it an interesting subject for further research.
Métodos De Síntesis
The synthesis of (E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is a multi-step process. It involves the condensation of 6-methyl-2-(phenylthio)quinoline-3-carbaldehyde with 2-phenyloxazole-4-carboxylic acid in the presence of a base to form the desired compound. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The yield of the reaction is around 50-60%, and the purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
(E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been extensively studied for its biological activities. It has shown promising results in the treatment of various diseases like cancer, inflammation, and microbial infections. The compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, (E)-4-((6-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
(4E)-4-[(6-methyl-2-phenylsulfanylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c1-17-12-13-22-19(14-17)15-20(25(28-22)31-21-10-6-3-7-11-21)16-23-26(29)30-24(27-23)18-8-4-2-5-9-18/h2-16H,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKVESBFWMFEDE-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)SC3=CC=CC=C3)C=C4C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)SC3=CC=CC=C3)/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

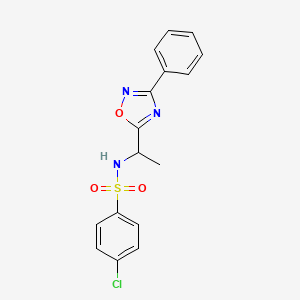


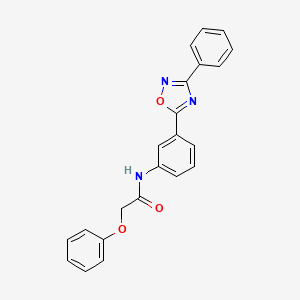
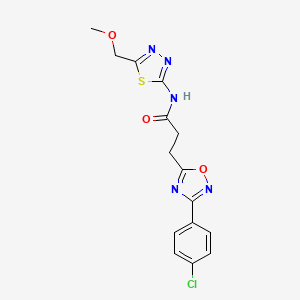
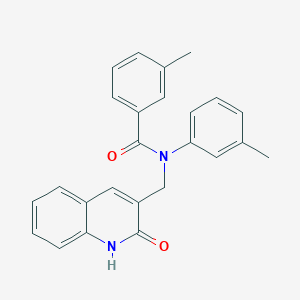
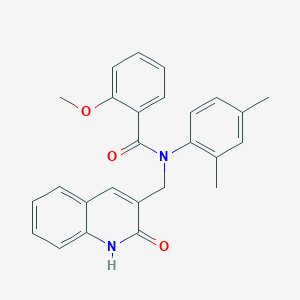

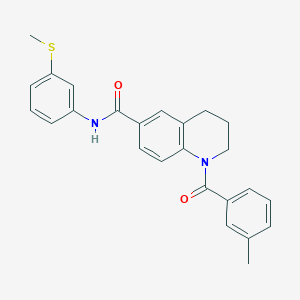

![N-(diphenylmethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687356.png)
